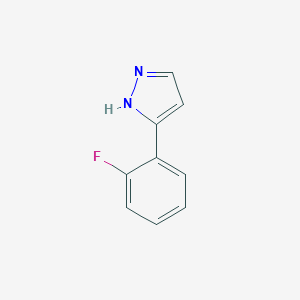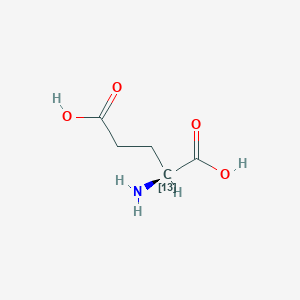
2-(Bromomethyl)-5-phenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-5-phenylpyrimidine, also known as BMPP, is a heterocyclic compound with a molecular formula of C12H9BrN2. This compound has been the subject of much scientific research due to its potential applications in the pharmaceutical industry. BMPP is a pyrimidine derivative that contains a bromomethyl group and a phenyl group, which give it unique properties that make it useful in drug development.
Mécanisme D'action
Target of Action
It’s known that brominated compounds like this are often used in suzuki–miyaura cross-coupling reactions . These reactions are widely applied for carbon–carbon bond formation, suggesting that the compound might interact with organoboron reagents and palladium catalysts .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the bromine atom in the compound could potentially be replaced by an organoboron reagent in the presence of a palladium catalyst . This would result in the formation of a new carbon–carbon bond .
Biochemical Pathways
The compound’s potential use in suzuki–miyaura cross-coupling reactions suggests it might play a role in synthetic pathways for creating complex organic molecules .
Pharmacokinetics
For instance, the two-compartment pharmacokinetic model is often used to describe the pharmacokinetics of various drugs . This model considers the body as two interconnected compartments and can be used to predict the time-course of a drug within the body .
Result of Action
Its potential use in suzuki–miyaura cross-coupling reactions suggests that it could contribute to the synthesis of complex organic molecules .
Action Environment
The success of suzuki–miyaura cross-coupling reactions, where this compound might be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action could be influenced by factors such as temperature, pH, and the presence of other chemical reagents .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(Bromomethyl)-5-phenylpyrimidine in lab experiments is its ability to inhibit the activity of certain enzymes involved in cellular processes. This makes it a useful tool for studying the role of these enzymes in various biological processes. Additionally, 2-(Bromomethyl)-5-phenylpyrimidine has been shown to have a number of potential applications in the pharmaceutical industry, making it a useful compound for drug development.
One limitation of using 2-(Bromomethyl)-5-phenylpyrimidine in lab experiments is its potential toxicity. While 2-(Bromomethyl)-5-phenylpyrimidine has been shown to have a number of beneficial effects, it can also be toxic at high doses. Additionally, the mechanism of action of 2-(Bromomethyl)-5-phenylpyrimidine is not fully understood, which may limit its usefulness in certain experiments.
Orientations Futures
There are a number of potential future directions for research involving 2-(Bromomethyl)-5-phenylpyrimidine. One area of interest is the development of new drugs based on the structure of 2-(Bromomethyl)-5-phenylpyrimidine. Researchers may also investigate the potential use of 2-(Bromomethyl)-5-phenylpyrimidine in the treatment of other diseases, such as Parkinson's disease. Additionally, further studies may be conducted to better understand the mechanism of action of 2-(Bromomethyl)-5-phenylpyrimidine and its potential side effects. Overall, 2-(Bromomethyl)-5-phenylpyrimidine is a promising compound with a range of potential applications in the pharmaceutical industry.
Méthodes De Synthèse
2-(Bromomethyl)-5-phenylpyrimidine can be synthesized using a variety of methods, including the reaction of 2,5-diaminotoluene with paraformaldehyde and hydrobromic acid. Another method involves the reaction of 2,5-dichloropyrimidine with benzyl bromide in the presence of a base. These methods have been optimized to produce high yields of 2-(Bromomethyl)-5-phenylpyrimidine with high purity.
Applications De Recherche Scientifique
2-(Bromomethyl)-5-phenylpyrimidine has been extensively studied for its potential applications in the pharmaceutical industry. It has been found to have antitumor and antifungal activity, as well as potential use in the treatment of Alzheimer's disease. 2-(Bromomethyl)-5-phenylpyrimidine has also been shown to inhibit the activity of a key enzyme involved in the biosynthesis of cholesterol, making it a potential candidate for the treatment of hypercholesterolemia.
Propriétés
IUPAC Name |
2-(bromomethyl)-5-phenylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c12-6-11-13-7-10(8-14-11)9-4-2-1-3-5-9/h1-5,7-8H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRLCUSVKQBENI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-5-phenylpyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


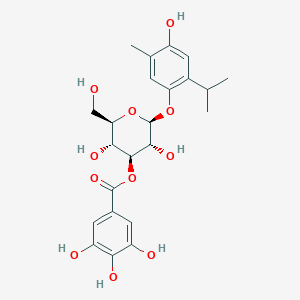
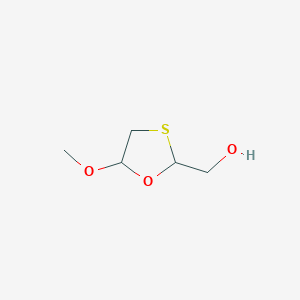
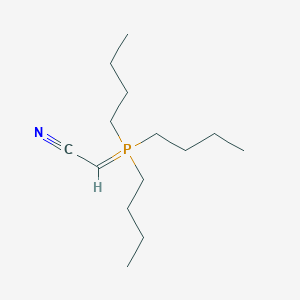


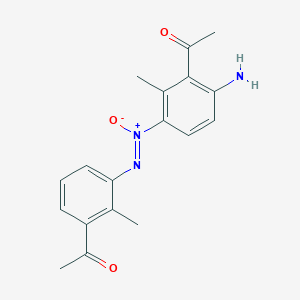

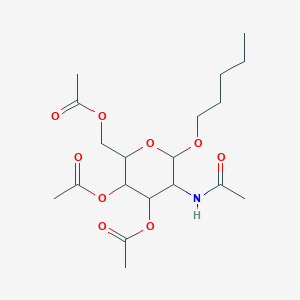
![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B115203.png)


